molecular formula C11H12N2O2 B13681803 Methyl 4,6-Dimethylbenzimidazole-2-carboxylate

Methyl 4,6-Dimethylbenzimidazole-2-carboxylate

Cat. No.: B13681803
M. Wt: 204.22 g/mol
InChI Key: JBZCTYJLNJCKAT-UHFFFAOYSA-N
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Description

Methyl 4,6-Dimethylbenzimidazole-2-carboxylate is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazoles are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties . The compound’s structure consists of a benzimidazole ring substituted with methyl groups at positions 4 and 6, and a carboxylate ester group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,6-Dimethylbenzimidazole-2-carboxylate typically involves the condensation of o-phenylenediamine with this compound under acidic conditions . The reaction is often catalyzed by acids such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of microdroplet synthesis has also been explored, which accelerates the reaction by orders of magnitude compared to traditional bulk methods .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-Dimethylbenzimidazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Methyl 4,6-Dimethylbenzimidazole-2-methanol.

    Substitution: Halogenated derivatives of this compound.

Mechanism of Action

The mechanism of action of Methyl 4,6-Dimethylbenzimidazole-2-carboxylate involves its interaction with various molecular targets. In anticancer applications, it targets specific enzymes and proteins involved in cell proliferation and apoptosis . The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to the death of cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,6-Dimethylbenzimidazole-2-carboxylate is unique due to its specific substitution pattern, which enhances its biological activity and allows for targeted applications in medicine and industry. Its methyl and carboxylate ester groups provide distinct chemical properties that differentiate it from other benzimidazole derivatives.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 4,6-dimethyl-1H-benzimidazole-2-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-6-4-7(2)9-8(5-6)12-10(13-9)11(14)15-3/h4-5H,1-3H3,(H,12,13)

InChI Key

JBZCTYJLNJCKAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=N2)C(=O)OC)C

Origin of Product

United States

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